molecular formula C27H24FNO3 B138771 (3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione CAS No. 194367-70-9

(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione

Cat. No.: B138771
CAS No.: 194367-70-9
M. Wt: 429.5 g/mol
InChI Key: YESSSWWEAQUWPJ-RUZDIDTESA-N
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Description

(3R)-2-(4-Fluorophenyl)-3-[4-(phenylmethoxy)phenyl]-2-azaspiro[3.5]nonane-1,7-dione, also known as this compound, is a useful research compound. Its molecular formula is C27H24FNO3 and its molecular weight is 429.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Ligands

Research on arylcycloalkylamines, which include phenyl piperidines and piperazines, suggests the importance of arylalkyl substituents in improving the potency and selectivity of binding affinity at D2-like receptors. This indicates the potential for structurally complex compounds to play a significant role in the development of antipsychotic agents, possibly including those structurally or functionally related to the compound of interest (Sikazwe et al., 2009).

Biological Activities of Schiff Base, Hydrazone, and Oxime Derivatives

Curcumin, a compound known for its wide range of biological properties, has been modified to improve its medicinal and biological properties. This research underlines the significance of chemical modification in enhancing the activity of bioactive compounds, which could be relevant for the modification and application of the compound as well (Omidi & Kakanejadifard, 2020).

Enhancement of Biological and Pharmacological Properties

The encapsulation of polyphenols like curcumin has shown significant improvement in their biological and pharmacological properties. This highlights the potential for enhancing the effectiveness of compounds through nano-encapsulation, suggesting a route for increasing the bioactivity of similar compounds (Witika et al., 2021).

Fluorescent Chemosensors

The development of chemosensors based on specific fluorophoric platforms demonstrates the importance of chemical compounds in detecting various analytes. This suggests that compounds with unique structural features could be utilized in the development of sensitive and selective sensors for biological or environmental monitoring (Roy, 2021).

Properties

IUPAC Name

(1R)-2-(4-fluorophenyl)-1-(4-phenylmethoxyphenyl)-2-azaspiro[3.5]nonane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FNO3/c28-21-8-10-22(11-9-21)29-25(27(26(29)31)16-14-23(30)15-17-27)20-6-12-24(13-7-20)32-18-19-4-2-1-3-5-19/h1-13,25H,14-18H2/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESSSWWEAQUWPJ-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CCC1=O)[C@H](N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442934
Record name FT-0668697
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194367-70-9
Record name FT-0668697
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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